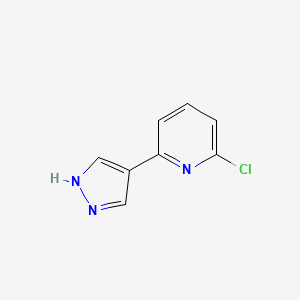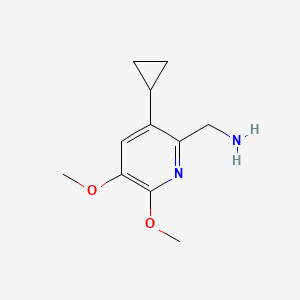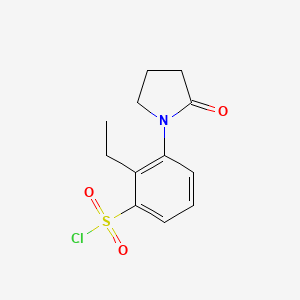![molecular formula C8H12N2O2 B11784373 Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under reflux conditions in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic ring.
科学研究应用
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate immune responses .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Pyrido[1,2-a]pyrimidine: Known for its use in medicinal chemistry and drug development.
Tetrahydro-1H-pyrido[4,3-b]indole: Exhibits high anti-tumor activity and is used in cancer research.
Uniqueness
Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
2,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-3,7-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-6-3-9-8(12)5-10(6)4-7/h6H,1-5H2,(H,9,12) |
InChI 键 |
ZVMFGSFCIWBMJH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CN2C1CNC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)

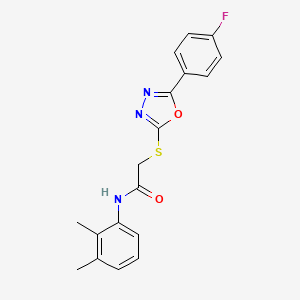
![3-Amino-4-(2-chlorophenyl)-N-(4-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11784332.png)
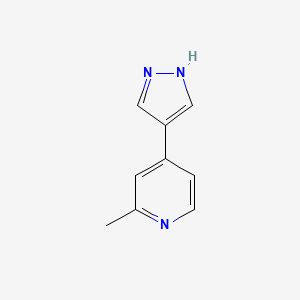
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)
